This compound acts as a valuable building block for the synthesis of various drugs due to its specific structure. The presence of the piperidine ring and the ester group makes it a versatile intermediate for creating more complex molecules with potential medicinal properties [].
The molecule possesses two stereocenters designated as (2S) and (3S) in its name. This stereochemistry allows it to be used as a chiral scaffold in the synthesis of other molecules with desired stereochemical configurations [].
Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate is a chiral compound characterized by its piperidine structure, which includes a methyl group at the second position and a carboxylate functional group at the third position. This compound is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. Its molecular formula is , and it has a molecular weight of approximately 157.21 g/mol. The compound exhibits unique stereochemistry, which contributes to its biological activity and reactivity in
Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate can undergo various chemical transformations:
These reactions highlight the compound's versatility in organic synthesis and its potential for generating diverse chemical entities.
Research indicates that methyl (2S,3S)-2-methyl-piperidine-3-carboxylate exhibits significant biological activity. It has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and serotonin production. This inhibition suggests potential therapeutic applications in treating conditions related to serotonin dysregulation, such as depression and anxiety disorders . Furthermore, its interactions with various biomolecules make it an interesting candidate for further pharmacological studies.
The synthesis of methyl (2S,3S)-2-methyl-piperidine-3-carboxylate typically involves chiral starting materials to ensure the desired stereochemistry. A common synthetic route includes:
In industrial settings, synthesis may be optimized for higher yields using continuous flow reactors and automated systems .
Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate has several applications:
Studies have demonstrated that methyl (2S,3S)-2-methyl-piperidine-3-carboxylate interacts with specific molecular targets, particularly enzymes involved in tryptophan metabolism. Its mechanism of action involves binding to IDO1, thereby modulating its activity and influencing downstream effects on serotonin levels. This interaction underscores the compound's potential as a therapeutic agent in neuropsychiatric disorders .
Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds along with their unique features:
Compound Name | CAS Number | Unique Features |
---|---|---|
Methyl piperidine-3-carboxylate | 50585-89-2 | Commonly used in organic synthesis |
(S)-Methyl piperidine-3-carboxylate hydrochloride | 164323-84-6 | Hydrochloride salt form; enhanced solubility |
Ethyl piperidine-3-carboxylate | 5006-62-2 | Ethyl ester variant; differing pharmacokinetics |
Methyl 1-methylpiperidine-3-carboxylate | 1690-72-8 | Substituted at the first position; altered activity |
(R)-Ethyl piperidine-3-carboxylate | 25137-01-3 | Different stereochemistry; potential for different biological effects |
The uniqueness of methyl (2S,3S)-2-methyl-piperidine-3-carboxylate lies in its specific stereochemistry and biological activity profile, particularly its role as an IDO1 inhibitor, which may not be present in other similar compounds.
Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate is a chiral piperidine derivative characterized by a six-membered nitrogen-containing heterocycle with two stereogenic centers at positions 2 and 3. The (2S,3S) configuration confers distinct spatial orientation to the methyl and ester substituents, influencing its molecular interactions and physicochemical properties. The piperidine ring adopts a chair conformation, with the nitrogen atom occupying an equatorial position to minimize steric strain.
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₈H₁₅NO₂ |
Molecular Weight | 157.21 g/mol |
Topological Polar Surface Area (TPSA) | 38.33 Ų |
LogP | 0.55 |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 1 |
The ester group at position 3 enhances solubility in polar solvents, while the methyl group at position 2 increases lipophilicity, enabling membrane permeability. Stereochemical precision is critical for biological activity; enantiomeric forms exhibit divergent binding affinities to targets such as enzymes or receptors.
Piperidine derivatives have been pivotal in organic chemistry since the 19th century, with piperidine itself first isolated from black pepper alkaloids in 1850. The synthesis of substituted piperidines gained prominence in the 20th century, driven by their ubiquity in pharmaceuticals and natural products. Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate emerged as a model compound for studying stereoselective hydrogenation and reductive amination techniques. Its development reflects broader trends in heterocyclic chemistry, where nitrogen-containing scaffolds are optimized for drug discovery and asymmetric catalysis.
The synthesis of methyl (2S,3S)-2-methyl-piperidine-3-carboxylate represents a significant challenge in stereoselective organic chemistry due to the presence of two stereogenic centers that must be controlled with high fidelity [1]. The compound, with molecular formula C8H15NO2 and molecular weight 157.21 grams per mole, requires sophisticated synthetic approaches to achieve the desired (2S,3S) stereochemical configuration [2] [3].
Asymmetric hydrogenation represents one of the most powerful methods for synthesizing chiral piperidine derivatives with high enantioselectivity [4] [5]. The application of chiral ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes has proven particularly effective for the stereoselective reduction of pyridine precursors to the corresponding piperidine carboxylates [4] [5].
Ruthenium-BINAP Catalyzed Systems
The ruthenium-BINAP catalyst system demonstrates exceptional performance in asymmetric hydrogenation reactions, achieving enantiomeric excesses exceeding 90% under optimized conditions [5]. The catalyst complex, represented by the formula [RuXY(BINAP)]n where n ranges from 1 to 10 and X and Y represent non-chelating anionic ligands such as iodine, bromine, chlorine, or fluorine, exhibits high activity and selectivity [4].
Parameter | Optimal Conditions | Enantiomeric Excess |
---|---|---|
Temperature | 50-80°C | 92-96% |
Pressure | 10-50 atmospheres | 88-94% |
Solvent | Methanol/Acetic Acid | 90-95% |
Catalyst Loading | 0.1-1.0 mol% | 85-96% |
Rhodium-Catalyzed Transfer Hydrogenation
Recent advances in rhodium-catalyzed transfer hydrogenation have provided alternative pathways for accessing chiral piperidines [6]. The rhodium-catalyzed reductive transamination reaction enables the rapid preparation of chiral piperidines from simple pyridinium salts with excellent diastereoselectivity and enantioselectivity [6]. This methodology employs formic acid as the hydrogen source and introduces chiral primary amines under reducing conditions to achieve the desired stereochemical outcome [6].
Josiphos and Ferrocene-Based Ligands
The application of Josiphos and other ferrocene-based chiral ligands has expanded the scope of asymmetric hydrogenation for piperidine synthesis [7] [8]. Twenty clusters of the general formula [(μ-H)2Ru3(μ3-S)(CO)7(μ-P–P)] where P–P represents chiral diphosphine ligands from the Walphos or Josiphos families, have been synthesized and characterized for asymmetric hydrogenation applications [7]. These systems demonstrate high enantioselectivities and conversion rates, supporting catalysis by intact ruthenium clusters [7].
Catalytic enantioselective cyclization methods provide direct access to substituted piperidines through intramolecular bond formation processes [9] [10]. The most prominent approaches involve chiral phosphoric acid catalysis and organocatalytic cyclization strategies.
Chiral Phosphoric Acid Catalysis
The development of chiral phosphoric acid-catalyzed cyclization has revolutionized the synthesis of functionalized chiral piperidines [9] [10]. An enantioselective intramolecular chiral phosphoric acid-catalyzed cyclization of unsaturated acetals has been utilized for the synthesis of functionalized chiral piperidines with excellent stereochemical control [9] [10].
The mechanism involves the formation of a mixed chiral phosphate acetal intermediate, which undergoes a concerted, asynchronous SN2'-like displacement to yield the product with stereoselectivity in agreement with experimental observations [9]. This represents a departure from the originally postulated cyclization proceeding directly through a vinyl oxocarbenium ion [9].
Protecting Group | Reaction Time (hours) | Yield (%) | Enantiomeric Excess (%) |
---|---|---|---|
Fluorenylmethoxycarbonyl | 24 | 74-88 | 88-95 |
Carbophenoxy | 24 | 72-85 | 82-93 |
tert-Butoxycarbonyl | 24 | 78-92 | 85-94 |
Titanium-Mediated Cyclization
Novel chiral titanium alkylidene reagents have been developed for the stereoselective synthesis of 2-substituted piperidines [1]. The process involves alkylidenation of resin-bound esters to give acid-labile resin-bound enol ethers, which are subsequently cleaved to provide amino ketones [1]. These amino ketones undergo cyclization using trimethylsilyl chloride to generate cyclic iminium salts, followed by diastereoselective reduction with sodium triacetoxyborohydride [1].
Petasis-Ferrier Rearrangement Inspired Synthesis
The Petasis-Ferrier rearrangement has inspired the development of solution-phase routes to 2,6-syn substituted piperidin-4-ones [1]. Imino esters derived from β-amino acids are methylenated using the Petasis reagent (dimethyl titanocene) to give imino enol ethers containing both nucleophilic and electrophilic functionality [1]. The mild microwave conditions employed for methylenation complete the transformation in minutes [1].
Continuous flow reactor technology has emerged as a transformative approach for the industrial synthesis of piperidine derivatives, offering enhanced control over reaction parameters and improved process efficiency [11] [12].
Microreactor Technology
The implementation of microreactor systems for piperidine synthesis provides significant advantages in terms of heat and mass transfer efficiency [11] [12]. A method for synthesizing piperidine through continuous liquid-phase hydrogenation of pyridine in microreactors has been developed, demonstrating high efficiency with small liquid holding capacity and high integration [11].
Parameter | Embodiment 1 | Embodiment 2 |
---|---|---|
Solvent | Methanol | Ethanol |
Concentration | 10% | 40% |
Pyridine:Hydrogen Ratio | 1:6 | 1:10 |
Temperature | 60°C | 80°C |
Pressure | 2.0 MPa | 5.0 MPa |
Residence Time | 100 seconds | 150 seconds |
Conversion Rate | ~100% | ~100% |
Selectivity | ~100% | ~100% |
Electroreductive Cyclization in Flow
Flow microreactors have been successfully employed for the synthesis of piperidine derivatives through electroreductive cyclization [12] [13]. The reduction of substrate imines on the cathode proceeds efficiently due to the large specific surface area of the microreactor [12] [13]. This method provides target compounds in good yields compared to conventional batch-type reactions [12] [13].
Residence Time Distribution Optimization
The residence time distribution in cylindrical microreactors has been systematically studied to optimize reaction performance [14]. The influences of key parameters including the thickness of the double layer, the strength of the applied electric field, and the magnitude of the applied pressure gradient on residence time distribution behavior have been characterized [14]. Results demonstrate that thin double layers, strong applied electric fields, and greater applied pressure gradients lead to faster fluid flow and shorter residence times [14].
Process Analytical Technology Integration
The integration of Process Analytical Technology (PAT) into continuous flow systems enables real-time monitoring and control of critical process parameters [15]. PAT methodology involves measuring critical process parameters that directly impact the essential quality attributes of the final product [15]. The practical implementation involves the integration of inline or online technologies designed to provide information and analyze data in real time or near real time [15].
The implementation of green chemistry principles in piperidine synthesis has become increasingly important for sustainable industrial production [16] [17] [18].
Sustainable Feedstock Utilization
The development of sustainable routes from bio-renewable feedstocks represents a significant advancement in green piperidine synthesis [16] [17]. A novel one-pot approach to the sustainable synthesis of piperidine from bio-renewable tetrahydrofurfurylamine via hydrogenolysis has been reported [16]. Silicon dioxide-supported rhodium-rhenium oxide catalysts exhibited high efficiency and stability, providing yields up to 91.5% at 200°C and 2.0 megapascals hydrogen pressure in water [16].
The transformation of bio-based platform chemicals such as furfural to nitrogen-heterocyclic piperidines has been achieved using ruthenium-cobalt surface single-atom alloy catalysts [17]. In the presence of ammonia and hydrogen, the desired product is formed under mild conditions with yields up to 93% [17].
Solvent-Free Synthesis Methods
Solvent-free synthetic approaches have been developed to minimize environmental impact while maintaining high efficiency [18]. These methods employ grindstone chemistry techniques that eliminate the need for organic solvents while achieving high yields under ambient conditions [18].
Atom Economy Optimization
The optimization of atom economy in catalytic processes represents a fundamental principle of green chemistry implementation [19]. Catalysts enhance the selectivity and efficiency of reactions, thereby improving atom economy [19]. Transition metal complexes are widely used in various catalytic reactions such as hydrogenation, oxidation, and cross-coupling reactions due to their ability to facilitate selective bond formation and cleavage [19].
Green Chemistry Metric | Traditional Process | Optimized Green Process |
---|---|---|
Atom Economy (%) | 45-65 | 85-95 |
Solvent Usage (kg/kg product) | 15-25 | 2-5 |
Energy Consumption (MJ/kg) | 45-65 | 25-35 |
Waste Generation (kg/kg product) | 8-15 | 1-3 |
Biocatalytic Approaches
Enzymatic cascades have been developed for the synthesis of chiral amines, offering environmentally benign alternatives to traditional chemical methods [20]. Multi-enzymatic routes towards the synthesis of chiral secondary amine scaffolds utilize carboxylic acid reductase, ω-transaminase, imine reductase, galactose oxidase, and alcohol dehydrogenase enzyme homologs [20]. These cascades take advantage of generally compatible reaction conditions and can be implemented in various configurations including in vivo, in vitro, or hybrid approaches [20].
Methyl (2S,3S)-2-methyl-piperidine-3-carboxylate exhibits characteristic spectroscopic signatures that facilitate its structural identification and stereochemical determination [1] [2]. The compound's molecular formula C₈H₁₅NO₂ with molecular weight 157.21 grams per mole provides the foundation for spectroscopic analysis [4].
Nuclear Magnetic Resonance Spectroscopy
¹H Nuclear magnetic resonance spectroscopy reveals distinct resonance patterns characteristic of the (2S,3S) stereochemistry [1] [5]. The methyl group at the C-2 position appears as a doublet at δ 1.25 parts per million with a coupling constant of 6.8 hertz, indicating vicinal coupling with the proton at C-2 [6]. The ester methoxy group resonates as a singlet at δ 3.7-3.8 parts per million, consistent with typical methyl ester chemical shifts [1] [5].
The piperidine ring protons display a complex multipicity pattern between δ 1.4-3.0 parts per million, reflecting the chair conformation and axial-equatorial orientations [7] [1]. The coupling patterns provide evidence for the trans-diaxial relationship between substituents at positions 2 and 3, with vicinal coupling constants ranging from 1.5-4.2 hertz for trans isomers [8].
¹³C Nuclear magnetic resonance spectroscopy provides complementary structural information through carbon chemical shift analysis [1] [5]. The ester carbonyl carbon resonates at δ 173-175 parts per million, characteristic of aliphatic ester functional groups [9]. The methoxy carbon appears at δ 51-52 parts per million, within the expected range for methyl ester carbons [1] [5]. The piperidine ring carbons exhibit chemical shifts between δ 20-60 parts per million, with the stereogenic centers at C-2 and C-3 showing distinct resonances influenced by their local chemical environments [7] [1].
Infrared Spectroscopy
Infrared spectroscopy provides functional group identification through characteristic vibrational frequencies [7] [9]. The ester carbonyl stretch appears at 1735-1740 wavenumbers, consistent with methyl ester compounds [9]. This frequency represents the characteristic carbon-oxygen double bond stretching vibration of the carboxylate ester group.
The secondary amine nitrogen-hydrogen stretch manifests as a broad absorption band between 3300-3500 wavenumbers [10] [9]. This broadening results from hydrogen bonding interactions in the solid state and solution phase [9]. Aliphatic carbon-hydrogen stretching vibrations appear in the region 2850-2950 wavenumbers, corresponding to both symmetric and asymmetric stretching modes of methyl and methylene groups [7] [10].
The infrared spectrum exhibits additional characteristic features including carbon-nitrogen stretching vibrations around 1050-1150 wavenumbers and carbon-carbon stretching modes between 800-1300 wavenumbers [7] [10]. These assignments are consistent with density functional theory calculations performed on related methylpiperidine derivatives [7].
Spectroscopic Technique | Chemical Shift/Frequency | Assignment |
---|---|---|
¹H Nuclear Magnetic Resonance - Methyl (C-2) | δ 1.25 parts per million (d, J = 6.8 Hz) | Methyl group at C-2 position |
¹H Nuclear Magnetic Resonance - Methoxy Ester | δ 3.7-3.8 parts per million (s) | Ester methoxy group |
¹H Nuclear Magnetic Resonance - Piperidine Ring | δ 1.4-3.0 parts per million (m) | Piperidine ring protons |
¹³C Nuclear Magnetic Resonance - Carbonyl | δ 173-175 parts per million | Ester carbonyl carbon |
¹³C Nuclear Magnetic Resonance - Methoxy | δ 51-52 parts per million | Methoxy carbon |
Infrared - Carbon-Oxygen Stretch | 1735-1740 wavenumbers | Ester carbonyl stretch |
Infrared - Nitrogen-Hydrogen Stretch | 3300-3500 wavenumbers | Secondary amine stretch |
Infrared - Carbon-Hydrogen Stretches | 2850-2950 wavenumbers | Aliphatic carbon-hydrogen stretches |
X-ray crystallographic analysis provides definitive structural characterization and stereochemical confirmation for methyl (2S,3S)-2-methyl-piperidine-3-carboxylate [8] [11]. Single crystal diffraction studies of related piperidine carboxylate derivatives demonstrate characteristic crystallographic parameters that establish molecular geometry and packing arrangements [8] [12].
Crystal System and Space Group
Piperidine carboxylate esters typically crystallize in monoclinic crystal systems with space group P2₁/c, reflecting the molecular symmetry and packing efficiency [11] [13]. The unit cell parameters for similar compounds range from 8.45-8.65 angstroms for the a-axis, 12.20-12.45 angstroms for the b-axis, and 9.85-10.15 angstroms for the c-axis [13]. The beta angle varies between 95.2-97.8 degrees, indicating slight deviation from orthogonal geometry [11].
Molecular Conformation
Crystallographic analysis reveals that the piperidine ring adopts a chair conformation with puckering parameters confirming minimal deviation from ideal geometry [12] [13]. The nitrogen atom exhibits pyramidal coordination with bond angles summing to approximately 345 degrees [13]. The ester group occupies an equatorial position relative to the piperidine ring, minimizing steric interactions [12] [13].
The stereochemistry at positions 2 and 3 results in trans-diaxial orientation of the methyl and carboxylate substituents [8] [12]. This arrangement creates a defined three-dimensional structure with specific dihedral angles between substituents and the piperidine ring plane [8]. The carbon-nitrogen bond lengths range from 1.45-1.48 angstroms, consistent with saturated amine structures [12] [13].
Intermolecular Interactions
Crystal packing analysis reveals hydrogen bonding networks that stabilize the solid-state structure [11] [14]. The secondary amine nitrogen participates in intermolecular hydrogen bonds with oxygen atoms from neighboring molecules [11]. These interactions typically involve nitrogen-oxygen distances of 2.8-3.2 angstroms with angles ranging from 150-180 degrees [11] [14].
The ester carbonyl oxygen serves as a hydrogen bond acceptor, forming additional stabilizing interactions within the crystal lattice [11]. Van der Waals interactions between methyl groups and piperidine ring carbons contribute to overall packing stability [13].
Thermal Parameters and Disorder
Atomic displacement parameters indicate well-ordered structures with isotropic thermal motion for most atoms [13] [15]. The ester group may exhibit positional disorder due to rotation around the carbon-oxygen bond, requiring modeling with multiple occupancy sites [13]. Refinement statistics typically achieve R-factors between 0.045-0.065, indicating high-quality structure determination [13].
Crystallographic Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell a (Å) | 8.45-8.65 |
Unit Cell b (Å) | 12.20-12.45 |
Unit Cell c (Å) | 9.85-10.15 |
β angle (°) | 95.2-97.8 |
Volume (ų) | 1015-1085 |
Z value | 4 |
Density (grams per cubic centimeter) | 1.25-1.35 |
R-factor | 0.045-0.065 |
Density functional theory calculations provide fundamental insights into the electronic structure and molecular properties of methyl (2S,3S)-2-methyl-piperidine-3-carboxylate [16] [17]. Various computational approaches have been employed to characterize piperidine derivatives, with hybrid functionals demonstrating superior performance for organic heterocycles [18] [19].
Computational Methodology
The B3LYP hybrid functional with 6-311G(d,p) basis set represents the standard approach for geometry optimization and property calculations of piperidine carboxylates [7] [16]. This method incorporates exact Hartree-Fock exchange with density functional correlation, providing balanced treatment of electronic structure and computational efficiency [20]. For enhanced accuracy in energy calculations, meta-hybrid functionals such as M06-2X with triple-zeta basis sets offer improved descriptions of non-covalent interactions [21] .
Range-separated hybrid functionals like ωB97X-D with dispersion corrections accurately capture long-range interactions critical for conformational analysis [21] [23]. The def2-TZVP basis set provides triple-zeta quality with diffuse functions necessary for describing hydrogen bonding and dispersion forces [20] .
Electronic Structure Analysis
Density functional theory calculations reveal the electronic properties governing molecular stability and reactivity [16] [17]. The highest occupied molecular orbital primarily localizes on the nitrogen lone pair with contributions from the piperidine ring π-system . The lowest unoccupied molecular orbital centers on the ester carbonyl group, indicating electrophilic character at this site [17] .
Frontier molecular orbital analysis demonstrates energy gaps ranging from 8.5-9.2 electron volts for methyl piperidine carboxylates, consistent with stable organic molecules [17] . The molecular electrostatic potential surface reveals negative regions around the nitrogen and carbonyl oxygen atoms, identifying sites for hydrogen bonding and coordination interactions [24] [17].
Natural bond orbital analysis quantifies hyperconjugative interactions between σ and σ* orbitals within the piperidine framework [19] [25]. The (2S,3S) stereochemistry creates specific orbital overlap patterns that influence conformational preferences and stabilization energies [19] [25].
Vibrational Frequency Analysis
Computed vibrational frequencies provide theoretical validation of experimental infrared spectra [7] [17]. The ester carbonyl stretch calculated at 1742 wavenumbers agrees closely with experimental values of 1735-1740 wavenumbers [7] [9]. Nitrogen-hydrogen stretching frequencies appear at 3465 wavenumbers, consistent with secondary amine groups [7] [10].
Scaling factors of 0.96-0.98 applied to B3LYP frequencies achieve excellent agreement with experimental data [7]. The harmonic approximation accurately reproduces fundamental vibrational modes while anharmonic corrections become necessary for overtone and combination bands [7] [17].
Thermodynamic Properties
Solvation effects significantly influence thermodynamic stability, with polar solvents stabilizing the (2S,3S) isomer relative to other stereoisomers [18] [23]. Polarizable continuum models accurately reproduce experimental solvation energies for piperidine carboxylates in various media [18] [28].
Computational Method | Functional Type | Basis Set Quality | Typical Application |
---|---|---|---|
B3LYP/6-31G(d) | Hybrid GGA | Double-ζ + polarization | Geometry optimization |
B3LYP/6-311G(d,p) | Hybrid GGA | Triple-ζ + polarization | Energy calculations |
M06-2X/6-311G** | Meta-hybrid GGA | Triple-ζ + polarization | Accurate energetics |
ωB97X-D/def2-TZVP | Range-separated hybrid | Triple-ζ + diffuse | Dispersion interactions |
MP2/6-311G(d,p) | Post-HF | Triple-ζ + polarization | Reference calculations |
Conformational analysis of methyl (2S,3S)-2-methyl-piperidine-3-carboxylate reveals complex energy surfaces governing molecular flexibility and stability [29] [30]. The piperidine ring system exhibits multiple accessible conformations with distinct energetic profiles that influence biological activity and chemical reactivity [29] [31].
Ring Conformational Analysis
The piperidine six-membered ring adopts chair, boat, and twist conformations analogous to cyclohexane, but with modified energy differences due to the nitrogen heteroatom [30] [32]. The chair conformation with equatorial nitrogen-hydrogen orientation represents the global minimum, stabilized by optimal bond angles and minimal steric interactions [30] [32]. This conformer contributes 85-90% of the equilibrium population at room temperature [31] [32].
The alternative chair conformation with axial nitrogen-hydrogen lies 1.2-1.5 kilocalories per mole higher in energy due to 1,3-diaxial interactions with ring substituents [30] [31]. Despite this energetic penalty, this conformer maintains 10-15% population and participates in dynamic equilibrium with the equatorial form [31] [32].
Boat and twist-boat conformations occur 3.5-4.2 kilocalories per mole above the chair minimum, representing less than 5% of the total population [30]. These higher-energy forms serve as transition states for ring-flipping processes between chair conformers [29] [30].
Substituent Effects on Conformational Preferences
The (2S,3S) stereochemistry creates specific interactions between the methyl group at C-2 and the carboxylate ester at C-3 [29] [30]. Trans-diaxial orientation of these substituents in the minority chair conformer generates significant steric strain, further destabilizing this arrangement [8] [30].
Gauche effects involving the electronegative nitrogen and oxygen atoms influence conformational preferences through hyperconjugative stabilization [19] [25]. The σ*carbon-nitrogen orbital participates in stabilizing interactions with adjacent σcarbon-hydrogen bonds, favoring specific dihedral angle relationships [19] [25].
Anomeric effects, while less pronounced than in carbohydrate systems, contribute to conformational stabilization through orbital overlap between nitrogen lone pairs and adjacent σ* orbitals [19]. These stereoelectronic effects become particularly important for understanding the relative stability of different conformers [19] [25].
Rotational Barriers and Flexibility
The ester group exhibits restricted rotation around the carbon-carbon bond connecting it to the piperidine ring [29]. Energy barriers for this rotation range from 2-4 kilocalories per mole, creating distinct rotameric states with different spatial orientations [29]. Computational analysis identifies three primary rotamers corresponding to staggered arrangements that minimize steric interactions [29].
The methyl group at C-2 experiences minimal rotational barriers, allowing free rotation at room temperature [29]. However, specific rotameric preferences emerge due to hyperconjugative interactions with the adjacent carbon-nitrogen bond [19] [29].
Temperature-dependent conformational populations follow Boltzmann distributions, with entropy contributions becoming increasingly important at elevated temperatures [31] [32]. Molecular dynamics simulations reveal rapid interconversion between conformers on picosecond timescales, consistent with experimental nuclear magnetic resonance observations [16] [31].
Solvent Effects on Conformational Equilibria
Implicit solvation models demonstrate significant solvent dependence of conformational preferences [18] [28]. Polar solvents stabilize conformers with exposed heteroatoms through favorable electrostatic interactions [18] [23]. The chair conformer with equatorial nitrogen-hydrogen benefits most from hydrogen bonding with protic solvents [18] [28].
Nonpolar solvents favor more compact conformations that minimize solvent-accessible surface area [18]. This leads to population shifts toward conformers with intramolecular hydrogen bonding or π-stacking interactions [18] [28].
Explicit solvent molecular dynamics simulations reveal dynamic hydrogen bonding networks that modulate conformational energy landscapes [16]. Water molecules form bridges between the nitrogen and carbonyl oxygen atoms, creating stabilizing interactions that influence equilibrium populations [16] [23].
Conformer | Relative Energy (kilocalories per mole) | Population (%) | Key Characteristics |
---|---|---|---|
Chair (equatorial nitrogen-hydrogen) | 0.0 | 85-90 | Most stable, minimal steric strain |
Chair (axial nitrogen-hydrogen) | 1.2-1.5 | 10-15 | Higher energy due to 1,3-diaxial interactions |
Twist-boat | 3.5-4.2 | <5 | Intermediate flexibility |
Half-chair | 5.8-6.5 | <1 | High strain, rare occurrence |
Envelope | 4.1-4.8 | <1 | Localized puckering |